molecular formula C21H25F3N4O2 B2689297 1-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 1207032-40-3

1-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No. B2689297
CAS RN: 1207032-40-3
M. Wt: 422.452
InChI Key: XBRNNHVGYWKOMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea, commonly known as Compound X, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Piperazine Derivatives for Therapeutic Use

Piperazine derivatives, including compounds with structures similar to 1-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea, play a significant role in drug development due to their diverse therapeutic applications. These compounds are involved in a wide array of pharmacological activities, such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protective, anti-inflammatory, and imaging agents. The versatility of the piperazine nucleus in medicinal chemistry allows for the creation of molecules with significant differences in medicinal potential through minor modifications to the substitution pattern, influencing pharmacokinetic and pharmacodynamic factors crucial for drug discovery and development (Rathi et al., 2016).

Urease Inhibitors as Potential Therapeutics

Urease inhibitors have garnered attention for their potential in treating gastric and urinary tract infections caused by urease-producing bacteria like Helicobacter pylori and Proteus species. Although acetohydroxamic acid is the only clinically used urease inhibitor, it has severe side effects, indicating a need for safer alternatives. Urea derivatives, among other chemical classes, have shown promising urease inhibitory activities, suggesting a significant avenue for the development of novel therapeutic agents targeting urease-associated pathologies (Kosikowska & Berlicki, 2011).

Anti-Mycobacterial Activity of Piperazine Analogues

Piperazine and its analogues have been identified as vital building blocks in the design of anti-TB molecules. Recent research highlights the potential of piperazine-based compounds in combating Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review emphasizes the importance of piperazine in medicinal chemistry, showcasing the design, rationale, and structure-activity relationship (SAR) of potent anti-mycobacterial agents, thus providing a framework for developing safer, selective, and cost-effective treatments (Girase et al., 2020).

Role of Ureas in Drug Design

The unique hydrogen-binding capabilities of ureas, such as this compound, make them a crucial functional group in drug design. They are incorporated into small molecules displaying a broad range of bioactivities, significantly impacting the modulation of selectivity, stability, toxicity, and the pharmacokinetic profile of lead molecules. This review aims to provide insights into the significance of urea in drug design, summarizing successful studies of various urea derivatives as modulators of biological targets, thereby confirming the importance of urea moiety in medicinal chemistry (Jagtap et al., 2017).

properties

IUPAC Name

1-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25F3N4O2/c1-30-19-7-5-18(6-8-19)28-13-11-27(12-14-28)10-9-25-20(29)26-17-4-2-3-16(15-17)21(22,23)24/h2-8,15H,9-14H2,1H3,(H2,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRNNHVGYWKOMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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